
N-Ethyl-3'-methoxy-2',4',6'-triiodosuccinanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid is a complex organic compound characterized by the presence of ethyl, methoxy, and triiodo groups attached to a succinanilic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, starting with the preparation of the succinanilic acid core. This is followed by the introduction of the ethyl, methoxy, and triiodo groups through a series of substitution reactions. Common reagents used in these reactions include ethyl iodide, methoxybenzene, and iodine. The reaction conditions often involve the use of catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethyl, methoxy, and triiodo groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid involves its interaction with specific molecular targets and pathways. The presence of iodine atoms allows the compound to interact with biological molecules, potentially leading to the disruption of cellular processes. The ethyl and methoxy groups may also contribute to the compound’s overall activity by influencing its solubility and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid
- N-Ethyl-4’-methoxy-2’,4’,6’-triiodosuccinanilic acid
- N-Ethyl-3’-ethoxy-2’,4’,6’-triiodosuccinanilic acid
Uniqueness
N-Ethyl-3’-methoxy-2’,4’,6’-triiodosuccinanilic acid is unique due to the specific combination of ethyl, methoxy, and triiodo groups attached to the succinanilic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
37938-69-5 |
|---|---|
Molecular Formula |
C13H14I3NO4 |
Molecular Weight |
628.97 g/mol |
IUPAC Name |
4-(N-ethyl-2,4,6-triiodo-3-methoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-3-17(9(18)4-5-10(19)20)12-7(14)6-8(15)13(21-2)11(12)16/h6H,3-5H2,1-2H3,(H,19,20) |
InChI Key |
LDCZXAJNAWDRPK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=C(C(=C(C=C1I)I)OC)I)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)

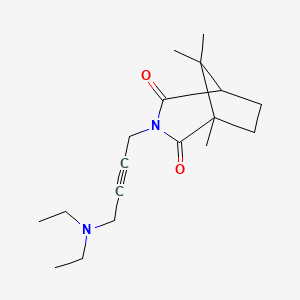

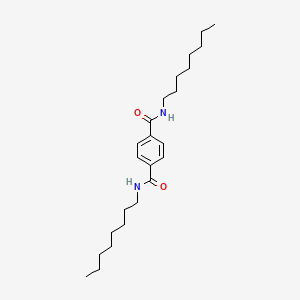

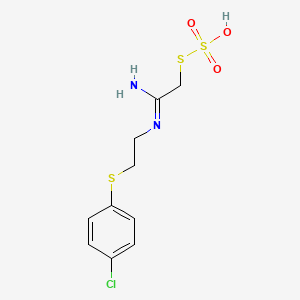
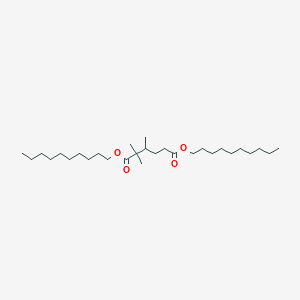

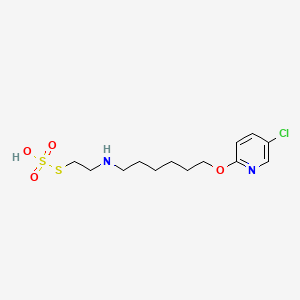
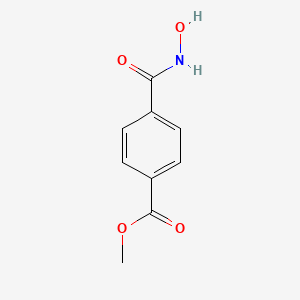
![Benzenemethanamine, N-methyl-N-[(phenylthio)methyl]-](/img/structure/B14660743.png)


